N-(4,6-dimethylpyrimidin-2-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring substituted with tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2,2,6,6-tetramethylpiperidine-4-carboxylic acid or its derivatives under specific conditions. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The exact methods would depend on the specific requirements of the production process and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methylpiperidin-4-yl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine is unique due to its specific substitution pattern on the pyrimidine and piperidine rings, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties such as solubility, stability, and efficacy in various applications.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6/c1-10-7-11(2)19-14(18-10)21-13(17)20-12-8-15(3,4)22-16(5,6)9-12/h7,12,22H,8-9H2,1-6H3,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCUDGKPMWMESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CC(NC(C2)(C)C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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